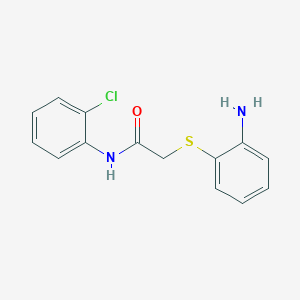

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

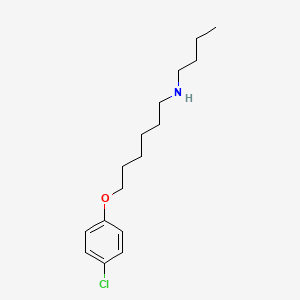

The compound "2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide" is a derivative of acetamide with potential biological activity. It is characterized by the presence of a phenylsulfanyl group and a chlorophenyl group attached to the acetamide moiety. This compound is structurally related to other molecules that have been studied for their antiviral properties, particularly against SARS-CoV-2, and their ability to form stable hydrogen bonds, which is crucial for their biological activity .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of benzenesulfonyl chloride with an amine, such as 1-aminopiperidine, under controlled pH conditions in aqueous media. This is followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted derivatives . Although the specific synthesis of "2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide" is not detailed in the provided papers, the general approach to synthesizing such compounds is well-established.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and computational approaches. For instance, the crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been reported to exhibit a folded conformation about the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at significant angles to the benzene ring, which is indicative of the compound's three-dimensional structure .

Chemical Reactions Analysis

The chemical behavior of acetamide derivatives in aqueous solutions has been studied, revealing that they can undergo isomerization, hydrolysis, and cyclization reactions. These reactions are influenced by the pH of the solution and the specific substituents on the acetamide molecule . The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity and stability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of hydrogen-bonding interactions, as revealed by NBO analysis and vibrational spectroscopy, plays a crucial role in the stability and pharmacokinetic properties of these compounds. The optimized geometries of related molecules show significant non-planarity between the phenyl and pyrimidine rings, which can affect their physical properties and biological activity . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to predict the drug-likeness of these molecules .

Scientific Research Applications

Carcinogenicity and Biological Activity

One study evaluated the thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, aiming to understand their potential carcinogenicity. These compounds, similar in structure to 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide, were synthesized and tested for biological activity. The results suggested potential carcinogenicity based on in vitro assays, although there were doubts about their capability to cause tumors in vivo. This study highlights the importance of evaluating synthetic compounds for potential health risks before their application in other fields (Ashby et al., 1978).

Environmental Impact and Degradation

Research into the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) provides insights into the environmental impact of similar acetamide compounds. The study reviewed the kinetics, mechanisms, and by-products of ACT degradation, offering a framework for understanding how compounds like 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide might behave in aquatic environments and the potential risks they pose. This work underscores the need for effective degradation strategies for pharmaceutical pollutants (Qutob et al., 2022).

Contributions to Synthetic Organic Chemistry

The synthesis and structural properties of novel substituted compounds have been a subject of interest. For example, studies on the synthesis of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines offer insights into the reactivity and potential applications of chemically related compounds. This research provides valuable information for the development of new synthetic routes and compounds with potential applications in various fields, including pharmaceuticals and materials science (Issac & Tierney, 1996).

properties

IUPAC Name |

2-(2-aminophenyl)sulfanyl-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWHGWZWZUUUBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360710 |

Source

|

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide | |

CAS RN |

436094-41-6 |

Source

|

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)